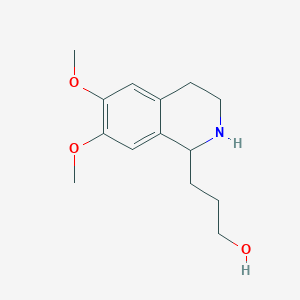

3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-1-ol

Übersicht

Beschreibung

3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-1-ol is a synthetic organic compound belonging to the class of tetrahydroisoquinolines. This compound features a tetrahydroisoquinoline core, which is a common structural motif in many natural and synthetic bioactive molecules. The presence of methoxy groups at the 6 and 7 positions, along with a propanol side chain, contributes to its unique chemical properties and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-1-ol typically involves multiple steps:

Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pomeranz–Fritsch–Bobbitt cyclization, where a benzylamine derivative reacts with an aldehyde under acidic conditions to form the tetrahydroisoquinoline ring.

Introduction of Methoxy Groups: The methoxy groups at the 6 and 7 positions can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

Attachment of the Propanol Side Chain: The final step involves the addition of the propanol side chain, which can be achieved through a nucleophilic substitution reaction using a suitable alkyl halide and a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The hydroxyl group in the propanol side chain can undergo oxidation to form a ketone or carboxylic acid.

Reduction: The tetrahydroisoquinoline core can be reduced to form a fully saturated isoquinoline derivative.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to substitute the methoxy groups.

Major Products

Oxidation: Formation of 3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-1-one or 3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propanoic acid.

Reduction: Formation of 3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-1-amine.

Substitution: Formation of derivatives with various functional groups replacing the methoxy groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has shown promise in various areas of medicinal chemistry:

-

Anticancer Research :

- Compounds similar to 3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-1-ol have been studied for their ability to interact with sigma receptors, which are implicated in cancer cell proliferation and survival. These interactions may lead to novel cancer therapeutics aimed at inhibiting tumor growth and metastasis.

- Neuropharmacology :

- HIV Inhibition :

The biological activity of this compound can be categorized into several key areas:

- Enzyme Inhibition :

- Receptor Binding Studies :

Case Studies

Several case studies highlight the applications of this compound in scientific research:

Wirkmechanismus

The mechanism of action of 3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-1-ol involves its interaction with various molecular targets, including enzymes and receptors. The methoxy groups and the tetrahydroisoquinoline core play a crucial role in binding to these targets, modulating their activity and leading to the observed biological effects . The propanol side chain may also contribute to the compound’s solubility and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the propanol side chain but shares the core structure and methoxy groups.

1,2,3,4-Tetrahydroisoquinoline: Lacks both the methoxy groups and the propanol side chain, serving as a simpler analog.

3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)ethanol: Similar structure but with an ethanol side chain instead of propanol.

Uniqueness

3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-1-ol is unique due to the combination of its tetrahydroisoquinoline core, methoxy groups, and propanol side chain. This combination imparts specific chemical and biological properties that are not observed in simpler analogs. The presence of the propanol side chain, in particular, enhances its solubility and potential interactions with biological targets, making it a valuable compound for further research and development.

Biologische Aktivität

3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-1-ol is a compound derived from the tetrahydroisoquinoline family, which has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Characteristics

- Molecular Formula : C₁₁H₁₅N₁O₂

- Molecular Weight : 193.25 g/mol

- CAS Number : 1745-07-9

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Neuropharmacological Effects

Tetrahydroisoquinoline derivatives have been studied for their neuroprotective properties. Research indicates that compounds in this class can modulate neurotransmitter systems, particularly dopamine and serotonin pathways. For instance:

- Dopaminergic Activity : Some studies suggest that these compounds may enhance dopaminergic signaling, which could be beneficial in conditions like Parkinson's disease .

2. Cardiovascular Implications

The compound has also been evaluated for its effects on cardiovascular health:

- Alpha-Adrenoreceptor Modulation : Research has shown that derivatives can inhibit alpha-adrenoceptors, leading to vasodilation and reduced blood pressure in animal models . This suggests potential therapeutic applications in hypertension.

3. Antioxidant Properties

The antioxidant capacity of tetrahydroisoquinolines is noteworthy:

- Free Radical Scavenging : Studies indicate that these compounds can scavenge free radicals, reducing oxidative stress in cells . This property may contribute to their neuroprotective effects.

Case Studies

Several studies have investigated the pharmacological effects of this compound and related compounds:

The mechanisms underlying the biological activities of this compound include:

- Receptor Interaction : The compound likely interacts with various neurotransmitter receptors (e.g., dopamine and serotonin receptors), influencing mood and cognitive functions.

- Enzyme Inhibition : It may inhibit enzymes involved in oxidative stress pathways, contributing to its antioxidant activity.

Eigenschaften

IUPAC Name |

3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-17-13-8-10-5-6-15-12(4-3-7-16)11(10)9-14(13)18-2/h8-9,12,15-16H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATYQDEIGHYQNLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(NCCC2=C1)CCCO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369985 | |

| Record name | 3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148204-28-8 | |

| Record name | 3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.